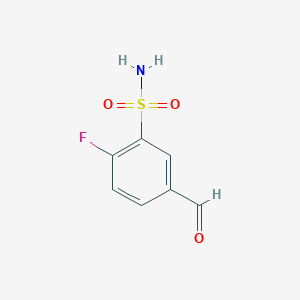![molecular formula C13H17Cl2FN4 B1448300 1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride CAS No. 1351659-17-0](/img/structure/B1448300.png)
1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride
描述
1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine is a chemical compound with the molecular formula C13H15FN4 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest due to their wide range of biological and pharmaceutical activity . Methods for the synthesis of these compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine can be represented by the InChI code: 1S/C13H15FN4/c14-11-3-1-2-4-12(11)18-10-7-16-13(18)17-8-5-15-6-9-17/h1-4,7,10,15H,5-6,8-9H2 .作用机制
While the specific mechanism of action for 1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine is not available, piperazine itself is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
生化分析
Biochemical Properties
1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to act as a 5-HT1A receptor agonist, with additional affinity for 5-HT2A and 5-HT2C receptors . These interactions are crucial for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition . The compound’s ability to inhibit cytochrome P450 enzymes in the liver also contributes to its biochemical properties .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s action as a 5-HT1A receptor agonist impacts serotonin signaling, leading to changes in neurotransmitter release and uptake . Additionally, its inhibition of cytochrome P450 enzymes affects cellular metabolism and detoxification processes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. As a 5-HT1A receptor agonist, it binds to these receptors, leading to downstream signaling effects . The compound also inhibits cytochrome P450 enzymes, affecting the metabolism of various substrates . These interactions result in changes in gene expression and enzyme activity, contributing to its overall molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that its effects on serotonin signaling and cytochrome P450 inhibition can persist over extended periods, impacting cellular processes and metabolic pathways . Understanding these temporal effects is crucial for its application in research and therapeutic contexts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound’s action as a 5-HT1A receptor agonist and cytochrome P450 inhibitor can lead to therapeutic effects, such as modulation of neurotransmitter systems . At higher doses, toxic or adverse effects may occur, including changes in cellular metabolism and enzyme activity . Understanding these dosage effects is essential for determining safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of different substrates . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for its application in biochemical research and potential therapeutic uses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These interactions influence its overall distribution within the body, impacting its therapeutic and biochemical effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its role in cellular processes and molecular mechanisms .
属性
IUPAC Name |
1-[1-(2-fluorophenyl)imidazol-2-yl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4.2ClH/c14-11-3-1-2-4-12(11)18-10-7-16-13(18)17-8-5-15-6-9-17;;/h1-4,7,10,15H,5-6,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZCJLSAHAEOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN2C3=CC=CC=C3F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)
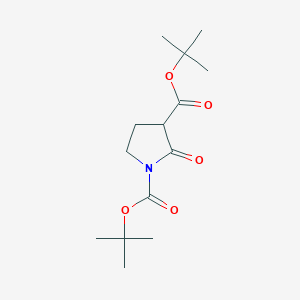
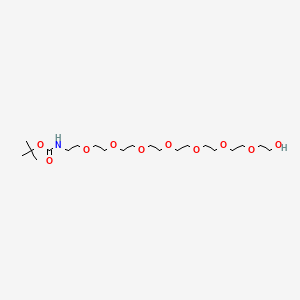
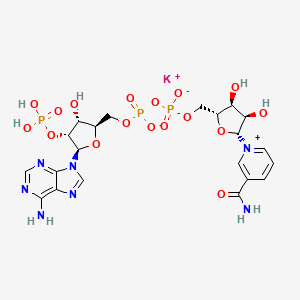
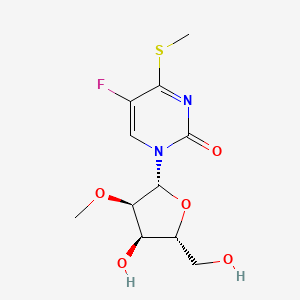
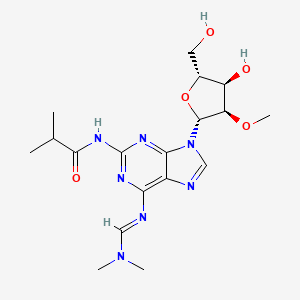
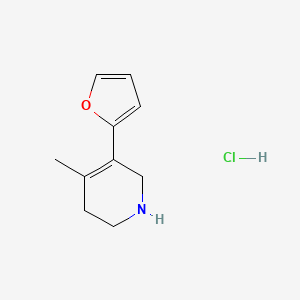
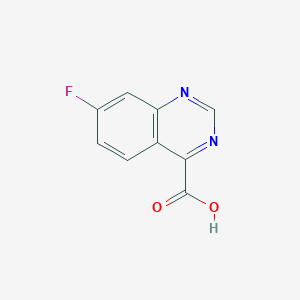
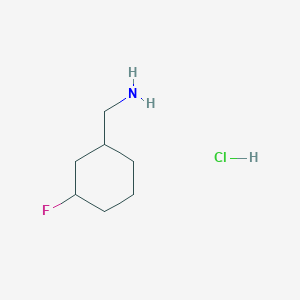
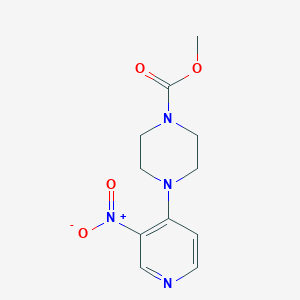
![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)
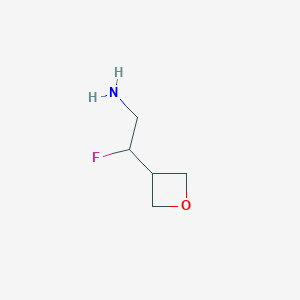
![tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate](/img/structure/B1448238.png)
